molecular formula C10H11FO3 B12099696 3-(4-Fluorophenoxy)butanoic acid

3-(4-Fluorophenoxy)butanoic acid

Cat. No.: B12099696
M. Wt: 198.19 g/mol
InChI Key: RZEIOHDDGGPORL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 4-fluorophenoxy group at the third carbon. For instance, 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one, a structurally related compound, has been identified as a metabolite with antifungal activity against Fusarium oxysporum . The fluorine atom and phenoxy group in such compounds are critical for modulating lipophilicity, metabolic stability, and receptor interactions, making them valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

RZEIOHDDGGPORL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butanoic acid derivatives under specific conditions. One common method includes the use of ethyl 4-bromobutanoate and 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(4-Fluorophenoxy)butanoic acid serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Transforming it into ketones or other carboxylic acids.
  • Reduction : Converting the carboxylic acid group to an alcohol.
  • Substitution : The fluorine atom can be replaced through nucleophilic aromatic substitution reactions.

Biology

Research into the biological activities of this compound indicates its potential effects on enzyme functions and cellular processes. Studies suggest that the compound may interact with specific molecular targets, modulating enzyme activity due to the presence of the fluorophenyl group. This interaction could provide insights into its role as a potential therapeutic agent.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development. Its structural characteristics suggest it may be useful in treating various diseases by acting on specific biological pathways. For instance, it may have implications in neurodegenerative diseases due to its ability to inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in MDPI discusses the enzymatic deracemization of fluorinated arylcarboxylic acids, showcasing how this compound can be utilized to produce enantiomerically pure forms with high selectivity .
  • Patent literature indicates that derivatives of butanoic acid compounds have been explored for their efficacy in treating neurodegenerative diseases by inhibiting kynurenine-3-hydroxylase, suggesting a therapeutic pathway for this compound derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-fluorophenoxy)butanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Fluorophenoxy at C3 of butanoic acid C₁₀H₁₁FO₃ 198.19 Antifungal metabolite (inferred)
4-(3-Methylphenoxy)butanoic acid 3-Methylphenoxy at C4 of butanoic acid C₁₁H₁₄O₃ 194.23 Higher lipophilicity due to methyl group
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid Amino group at C4, 4-fluorophenyl at C3 C₁₀H₁₂FNO₂ 197.21 Potential CNS activity (structural analogy)
4-(3-Fluoro-4-methylphenyl)butanoic acid 3-Fluoro-4-methylphenyl at C4 C₁₁H₁₃FO₂ 196.22 Enhanced steric hindrance
3-(4-Hydroxyphenyl)butanoic acid 4-Hydroxyphenyl at C3 C₁₀H₁₂O₃ 180.20 Antioxidant properties (phenolic group)
4-(4-Fluorophenoxy)benzoic acid 4-Fluorophenoxy linked to benzoic acid C₁₃H₉FO₃ 232.21 Higher acidity (aromatic carboxyl group)

Key Research Findings

  • Metabolic Stability: Fluorinated phenoxy groups, as in this compound, resist oxidative degradation better than hydroxyl or methyl-substituted analogs .
  • Structure-Activity Relationships (SAR): The position of fluorine (para vs. meta) and chain length (butanoic vs. propanoic acid) critically influence receptor binding. For example, shortening the chain to propanoic acid (as in 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-propanoic acid) alters chromatographic behavior and metabolic pathways .
  • Biological Targets: Derivatives like 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}butanoic acid (C₁₄H₁₇NO₃) highlight the role of conjugated systems in enhancing antimicrobial activity .

Biological Activity

3-(4-Fluorophenoxy)butanoic acid is an organic compound characterized by a butanoic acid moiety attached to a 4-fluorophenoxy group. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11FO3C_{10}H_{11}FO_3
  • Molecular Weight : 198.19 g/mol
  • Solubility : Soluble in organic solvents (e.g., dimethyl sulfoxide) but less soluble in water.
  • Melting Point : Typically ranges from 60°C to 62°C.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its binding affinity and bioavailability. This compound has been studied for its ability to modulate enzyme functions, which could lead to significant pharmacological effects.

Biological Activity

  • Enzyme Inhibition :
    • Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways and metabolic processes. For instance, it has been investigated for its effects on leukotriene A4 hydrolase, an enzyme linked to inflammatory responses.
  • Pharmacological Applications :
    • The compound is being explored as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and herbicides. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Enzyme Interaction : A study published in MDPI highlighted that compounds with a trifluoromethyl group (similar to fluorine) significantly enhance potency against certain enzyme targets compared to non-fluorinated analogs. This suggests that the fluorine substitution in this compound may similarly enhance its efficacy in inhibiting specific enzymes related to inflammation and metabolism .
  • Pharmaceutical Development : Research has indicated that derivatives of this compound are being synthesized as potential drug candidates for treating conditions like asthma and allergies due to their ability to modulate inflammatory pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable features of compounds related to this compound:

Compound NameMolecular FormulaNotable Features
3-(4-Fluorophenyl)butanoic acidC10H11FO2C_{10}H_{11}FO_2Used as an intermediate in organic synthesis
(R)-3-(3-Fluorophenoxy)butanoic acidC10H11FO3C_{10}H_{11}FO_3Exhibits significant biological activity
4-Amino-3-(4-fluorophenyl)butanoic acidC10H12FNO2C_{10}H_{12}FNO_2Prodrug hydrolyzed in vivo to active metabolites

Future Directions

Future research on this compound should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.
  • Clinical Trials : Evaluating its efficacy and safety in clinical settings for potential therapeutic applications.
  • Synthesis Optimization : Developing more efficient synthetic routes for producing this compound and its derivatives.

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